AR 231453
Description
G-Protein Coupled Receptor 119 in Metabolic Homeostasis
GPR119 plays an essential role in maintaining metabolic homeostasis by influencing several physiological pathways. Its activation directly and indirectly contributes to the regulation of glucose and energy balance. abcam.compatsnap.comresearchgate.netnih.govnih.govabcam.com
In enteroendocrine cells, GPR119 activation stimulates the release of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). abcam.compatsnap.comoup.comresearchgate.netresearchgate.netoup.com These incretins are crucial for post-meal glucose regulation, enhancing insulin (B600854) secretion in a glucose-dependent manner and promoting satiety. patsnap.comgarvan.org.au GLP-1, for instance, is known to slow gastric emptying and contribute to appetite regulation. patsnap.comd-nb.info
In pancreatic beta cells, GPR119 activation directly potentiates glucose-induced insulin secretion. patsnap.comoup.comresearchgate.netresearchgate.net This dual mechanism—both direct action on beta cells and indirect action via incretin release from the gut—underscores GPR119's comprehensive involvement in glucose control. researchgate.netoup.com Research indicates that approximately half of the in vivo agonism of GPR119 is mediated by intestinal L-cells, with the remaining effects likely exerted through direct actions on beta-cells and potentially through GIP release. oup.comguidetopharmacology.org
Role in Glucose Regulation and Energy Balance
AR 231453, chemically known as 2-fluoro-4-methanesulfonyl-phenyl-{6-[4-(3-isopropyl- abcam.comoup.comutrgv.eduoxadiazol-5-yl)-piperidin-1-yl]-5-nitro-pyrimidin-4-yl}-amine, was among the first reported potent and orally efficacious agonists of GPR119. utrgv.edumedchemexpress.comaxonmedchem.com It exhibits high selectivity for GPR119, with minimal activity observed across a broad panel of other GPCRs. medchemexpress.comapexbt.com
Research findings highlight the significant impact of this compound on glucose regulation and energy balance:
cAMP Accumulation and Insulin Release: this compound potently stimulates cAMP accumulation and significantly enhances insulin release in various cellular models, including HIT-T15 cells and isolated rodent islets. guidetopharmacology.orgutrgv.edumedchemexpress.com This insulinotropic effect is glucose-dependent, meaning it primarily occurs when glucose levels are elevated, thereby reducing the risk of hypoglycemia. patsnap.comutrgv.edu
Table 1: this compound Potency in Cellular Assays
| Assay Type | EC50 (nM) | Reference |
| GPR119 Agonism (general) | 0.68 | abcam.comapexbt.com |
| cAMP Accumulation (HIT-T15 cells) | 4.7 | medchemexpress.comapexbt.com |
| Insulin Release (HIT-T15 cells) | 3.5 | medchemexpress.com |
Improved Glycemic Control: Studies in animal models have demonstrated that this compound improves glycemic control and oral glucose tolerance in both normal and diabetic mice. oup.comguidetopharmacology.orgutrgv.edumedchemexpress.com For instance, oral administration of this compound (20 mg/kg) has been shown to markedly improve oral glucose tolerance in a dose-dependent manner in mice. medchemexpress.comapexbt.com The observed effects of this compound on glucose regulation are contingent on the presence of a functional GPR119 receptor, as it produces no activity in GPR119-deficient systems. oup.comguidetopharmacology.orgutrgv.eduapexbt.comnih.govnih.gov
Table 2: Effects of this compound on Hormones and Glucose in Wild-Type Mice
| Parameter | Effect of this compound Administration | Reference |
| Plasma Insulin Levels | Increased | oup.comutrgv.edunih.gov |
| Plasma GLP-1 Levels | Increased | oup.comutrgv.edunih.gov |
| Plasma GIP Levels | Increased | oup.comoup.com |
| Oral Glucose Tolerance | Improved | oup.comguidetopharmacology.orgutrgv.edumedchemexpress.comapexbt.com |
| Gastric Emptying Rate | Reduced | oup.comnih.gov |
Complexities in Beta-Cell Direct Action: While initial findings suggested direct stimulation of insulin secretion from beta cells, subsequent research, particularly in Gpr119βcell-/- mice, indicated that beta-cell GPR119 expression might be dispensable for the physiological control of insulin secretion and the pharmacological response to GPR119 agonism. nih.govdiabetesjournals.orgtandfonline.com These studies suggest that the glucoregulatory actions of GPR119 agonists like this compound are significantly dependent on enhanced incretin secretion (GLP-1 and GIP), particularly GLP-1 receptor signaling, for optimal control of oral glucose tolerance. oup.comnih.govnih.govdiabetesjournals.orgtandfonline.com
The multifaceted actions of this compound, driven by its agonism of GPR119, highlight the receptor's critical role in integrating metabolic signals to maintain glucose and energy balance.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O5S/c1-12(2)18-26-21(34-27-18)13-6-8-28(9-7-13)20-17(29(30)31)19(23-11-24-20)25-16-5-4-14(10-15(16)22)35(3,32)33/h4-5,10-13H,6-9H2,1-3H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBKNTVAKIFYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])NC4=C(C=C(C=C4)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80223614 | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80223614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733750-99-7 | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733750-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AR-231453 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0733750997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-Fluoro-4-(methanesulfonyl)phenyl][6-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)piperidin-1-yl]-5-nitropyrimidin-4-yl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80223614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-231453 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z1P4981I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ar 231453 As a Research Probe for Gpr119 Activation
Agonistic Profile of AR 231453 at GPR119
This compound exhibits a potent agonistic profile at GPR119, leading to the stimulation of various downstream signaling pathways. A primary mechanism of GPR119 activation is the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, as GPR119 is a Gαs-coupled receptor medchemexpress.comnih.gov. Research has demonstrated that this compound potently stimulates cAMP accumulation with an EC50 value of 4.7 nM in HIT-T15 cells, showing a maximal efficacy comparable to forskolin (B1673556) apexbt.commedchemexpress.com. Another study reported an even lower EC50 value of 0.68 nM for this compound as a GPR119 agonist apexbt.comabcam.com.
Beyond cAMP production, this compound significantly enhances insulin (B600854) release. In HIT-T15 cells, it shows an EC50 of 3.5 nM for stimulating insulin secretion medchemexpress.com. It also stimulates insulin release in isolated mouse islets at glucose concentrations ranging from 8-17 mM medchemexpress.com. The potency of this compound has been observed to vary across different signaling pathways, with EC50 values ranging from 6 to 95 nM in pathways including Gαq, Gαi, β-arrestin recruitment, and the transcription factors CRE (cAMP response element) and SRE (serum response element) researchgate.net.
Furthermore, this compound is known to enhance the secretion of incretin (B1656795) hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal L-cells oup.comnih.govadooq.com. Studies in GLUTag cells have shown that this compound can cause calcium influx and stimulate GLP-1 secretion guidetopharmacology.orgnih.gov. In in vivo rodent models, this compound has demonstrated the ability to enhance glucose-dependent insulin release and improve oral glucose tolerance in wild-type C57/bl6J mice apexbt.comutrgv.edumedchemexpress.comguidetopharmacology.org. However, it is noteworthy that some studies suggest that the glucoregulatory actions of GPR119 agonists, including this compound, are dependent on enhanced GLP-1 and GIP secretion, rather than a direct stimulation of insulin secretion from β-cells oup.comdiabetesjournals.orgnih.gov. For instance, this compound increased plasma GLP-1 and insulin levels and improved glucose tolerance in wild-type and Gpr119βcell−/− mice, but failed to directly enhance insulin secretion from perifused islets diabetesjournals.orgnih.gov.
The following table summarizes key research findings regarding the agonistic profile of this compound:
| Assay/Cell Line | Measured Effect | EC50 (nM) | Reference |
| GPR119 (general) | Agonist activity | 0.68 | apexbt.comabcam.com |
| HIT-T15 cells | cAMP accumulation | 4.7 | apexbt.commedchemexpress.com |
| HIT-T15 cells | Insulin release | 3.5 | medchemexpress.com |
| Human GPR119-expressing cells | Intracellular cAMP (compared to NCP-322) | 9.4 (NCP-322, Emax 95% of AR231453) | jst.go.jp |
| Mouse GPR119-expressing cells | Intracellular cAMP (compared to NCP-322) | 68 (NCP-322, Emax 100% of AR231453) | jst.go.jp |
| Various signaling pathways | Potency variation across Gαq, Gαi, β-arrestin, CRE, SRE | 6 - 95 | researchgate.net |
Selectivity and Specificity Considerations of this compound
A critical aspect of this compound's utility as a research probe is its high selectivity and specificity for GPR119. This compound is reported to be highly selective against GPR119 over a comprehensive panel of other receptors and enzymes. For instance, it shows high selectivity over a 76 receptor and enzyme profiling panel (CEREP), which includes known incretin receptors apexbt.com. Furthermore, this compound exhibits no activity at 140 known and orphan GPCRs in melanophore dispersion assays apexbt.com. Another source indicates that this compound is inactive at over 230 other GPCRs tested, including all known pancreatic islet receptors, underscoring its remarkable selectivity for GPR119 medchemexpress.com.
The specificity of this compound's actions is further supported by studies conducted in GPR119-deficient systems. Its activity, such as enhancing glucose-dependent insulin release and improving oral glucose tolerance, is observed in wild-type mice but not in GPR119-deficient mice apexbt.comutrgv.edu. Similarly, in GPR119-deficient systems, this compound produces no activity, confirming that its effects are indeed mediated through GPR119 utrgv.edu. This strict dependence on the presence of a functional GPR119 receptor highlights this compound's value as a precise tool for dissecting GPR119-mediated biological processes.
Molecular and Cellular Mechanisms Underlying Ar 231453 Action
GPR119 Receptor Activation and Downstream Signaling Cascades
AR 231453 is a potent and selective agonist for the G protein-coupled receptor 119 (GPR119). nih.govresearchgate.net GPR119 is predominantly expressed in pancreatic β-cells and enteroendocrine L-cells. nih.govnih.gov The activation of this receptor by agonists like this compound is a key mechanism for modulating glucose homeostasis. oup.compnas.org GPR119 is coupled to the Gαs protein, and its activation initiates a cascade of intracellular signaling events. nih.gov
Cyclic Adenosine (B11128) Monophosphate (cAMP) Production Modulation by this compound
Upon binding to GPR119, this compound stimulates the Gαs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.gov Studies have shown that this compound potently stimulates cAMP accumulation in various cell lines. For instance, in HIT-T15 cells, which endogenously express GPR119, this compound was found to stimulate cAMP production with an EC50 value of 4.7 nM. researchgate.netdiabetesjournals.org This effect was comparable in maximal efficacy to that of forskolin (B1673556), a direct activator of adenylyl cyclase. diabetesjournals.org In Chinese Hamster Ovary (CHO) cells overexpressing human GPR119, this compound demonstrated agonist activity by stimulating cAMP production. diabetesjournals.org The sustained signaling and resistance to washout of this compound's effect on cAMP levels have been suggested to be consistent with slow dissociation kinetics from the GPR119 receptor. researchgate.net
| Cell Line | Parameter | Value | Reference |
|---|---|---|---|
| HIT-T15 | EC50 for cAMP accumulation | 4.7 nM | researchgate.netdiabetesjournals.org |
| CHO (hGPR119) | Agonist activity | Stimulation of cAMP production | diabetesjournals.org |
Intracellular Calcium Signaling Modulation
Activation of GPR119 can also lead to the modulation of intracellular calcium levels. researchgate.netpnas.org Research has shown that in addition to the primary Gαs/cAMP pathway, GPR119 can also couple to Gαq and Gαi, which can influence intracellular calcium signaling. researchgate.netnih.gov In studies using GLUTag cells, which are a model for intestinal L-cells, this compound was observed to cause a dose-dependent increase in intracellular calcium influx, with an EC50 value of 0.11 µM. nih.gov However, a similar dose-dependent response was not observed in Min6 pancreatic β-cells, suggesting a cell-type-specific effect of this compound on calcium signaling. nih.gov Another study reported that this compound induced intracellular calcium mobilization in HEK293 cells expressing GPR119, with an EC50 value of 0.53 µM. pnas.org
| Cell Line | Parameter | Value | Reference |
|---|---|---|---|
| GLUTag | EC50 for Calcium Influx | 0.11 µM | nih.gov |
| HEK293 (GPR119) | EC50 for Calcium Mobilization | 0.53 µM | pnas.org |
| Min6 | Calcium Influx | No dose-dependent response | nih.gov |
Regulation of Insulin (B600854) Secretion by this compound
This compound plays a significant role in the regulation of insulin secretion, a key process in maintaining glucose homeostasis. This regulation occurs through both direct actions on pancreatic β-cells and by influencing glucose-dependent insulinotropic responses.
Direct Pancreatic Beta-Cell Effects
This compound has been shown to have direct effects on pancreatic β-cells. nih.gov It significantly enhances insulin release in HIT-T15 cells with an EC50 of 3.5 nM. diabetesjournals.org Furthermore, studies have demonstrated that this compound can stimulate β-cell replication. In a study involving islet grafts in diabetic mice, treatment with this compound resulted in a significantly higher percentage of insulin-positive and BrdU-positive β-cells (21.5% ± 6.9%) compared to vehicle-treated mice (5.6% ± 3.7%). nih.gov This suggests a role for this compound in promoting the proliferation of β-cells. However, some research indicates that the direct effect of this compound on insulin secretion from perifused islets may be limited, suggesting that its primary mechanism for enhancing insulin levels in vivo might be indirect. diabetesjournals.org
Glucose-Dependent Insulinotropic Responses
A critical aspect of this compound's action is that it enhances insulin release in a glucose-dependent manner. nih.govresearchgate.net This means that the insulinotropic effect of this compound is more pronounced at higher glucose concentrations. researchgate.net For instance, this compound stimulates insulin release in isolated mouse islets at glucose concentrations ranging from 8-17 mM, but has no effect at a glucose concentration of 5 mM. diabetesjournals.orgresearchgate.net This glucose dependency is a desirable characteristic for a potential therapeutic agent as it may reduce the risk of hypoglycemia. cornell.edu In vivo studies have confirmed that this compound enhances glucose-dependent insulin release and improves oral glucose tolerance in wild-type mice. researchgate.netnih.gov
Incretin (B1656795) Hormone Release Mediated by this compound
In addition to its direct effects on pancreatic β-cells, this compound also modulates insulin secretion indirectly by stimulating the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from enteroendocrine cells in the gut. nih.govoup.comtandfonline.com
Activation of GPR119 in intestinal L-cells by this compound leads to the secretion of GLP-1. nih.gov Studies using the GLUTag cell line, a model for L-cells, have shown that this compound stimulates GLP-1 release. nih.gov Interestingly, this stimulation of GLP-1 secretion by this compound in GLUTag cells was found to be largely independent of glucose concentrations. nih.govnih.gov In vivo, oral administration of this compound has been shown to increase plasma levels of active GLP-1. nih.govdiabetesjournals.org The glucose-lowering effects of GPR119 agonists are thought to be significantly mediated through the GLP-1 receptor. tandfonline.com
The activation of GPR119 is also associated with the release of GIP. tandfonline.com Both GLP-1 and GIP are crucial for the "incretin effect," which is the amplification of insulin secretion following oral glucose intake compared to intravenous glucose administration. By promoting the release of these hormones, this compound enhances the body's natural glucose-dependent insulinotropic response. oup.com
| Hormone | Cell/Animal Model | Effect of this compound | Reference |
|---|---|---|---|
| GLP-1 | GLUTag cells | Stimulates release (glucose-independent) | nih.govnih.gov |
| GLP-1 | Diabetic Mice | Significantly higher plasma active GLP-1 levels | nih.gov |
| GIP | General GPR119 activation | Stimulates release | tandfonline.com |
Pancreatic Beta-Cell Proliferation and Islet Function
Beyond its influence on gut hormones, this compound exerts direct effects on pancreatic beta-cells, promoting their proliferation and enhancing the function of transplanted islets.
A significant finding is that this compound can directly stimulate the replication of pancreatic beta-cells. nih.gov This proliferative effect is crucial, as a loss of functional beta-cell mass is a primary characteristic of diabetes mellitus. nih.govbroadinstitute.org In a study involving diabetic mice that received islet transplants, treatment with this compound resulted in a markedly higher percentage of replicating beta-cells within the islet grafts compared to those treated with a vehicle. nih.gov The percentage of insulin-positive and 5-bromo-2'-deoxyuridine (B1667946) (BrdU)-positive cells, an indicator of cell replication, was significantly increased. nih.gov
| Treatment Group | Mean Percentage of Replicating Beta-Cells (Insulin+ & BrdU+) |
|---|---|
| This compound-Treated | 21.5% ± 6.9% |
| Vehicle-Treated (Control) | 5.6% ± 3.7% |
This compound has been shown to improve the function of transplanted pancreatic islets, a therapeutic approach for type 1 diabetes. nih.govnih.gov In diabetic mouse models receiving syngeneic islet transplants, treatment with this compound significantly accelerated the return to normoglycemia. nih.gov This improvement in graft function is attributed to the compound's dual action of stimulating beta-cell replication and enhancing insulin secretion. nih.gov
| Treatment Group | Time to Achieve Normoglycemia (Days) |
|---|---|
| This compound-Treated | 8 ± 3 |
| Vehicle-Treated (Control) | 16 ± 6 |
Allosteric Modulation and Synergistic Interactions
This compound functions as a direct agonist, binding to and activating the GPR119 receptor. nih.gov Structural studies have revealed that it binds within a specific pocket of the receptor, assuming an extended geometry that facilitates activation. nih.govresearchgate.net This is distinct from an allosteric modulator, which would typically bind to a different site on the receptor to modify the effect of an endogenous ligand. frontiersin.orgnih.gov
The therapeutic effects of this compound can be enhanced through synergistic interactions with other agents. A notable example is its co-administration with dipeptidyl peptidase-4 (DPP-4) inhibitors, such as sitagliptin (B1680988). oup.com this compound stimulates the release of incretins like GLP-1 and GIP, while DPP-4 inhibitors prevent the degradation of these same hormones. The combined administration of this compound and sitagliptin has been shown to produce a more potent glucose-lowering effect than either agent alone, demonstrating a beneficial synergistic interaction. oup.com
Co-Agonist Behavior with Endogenous Ligands (e.g., Oleoylethanolamide)
This compound, a potent and selective synthetic agonist for the G protein-coupled receptor 119 (GPR119), exhibits a notable interaction with endogenous ligands of the same receptor, such as oleoylethanolamide (OEA). nih.govutrgv.edumedchemexpress.comnih.gov OEA is a naturally occurring lipid metabolite known to activate GPR119. nih.govnih.gov Research into the combined action of these two molecules provides insight into the receptor's activation mechanism.
Studies have been conducted to determine whether this compound and OEA bind to the same or different sites on the GPR119 receptor. In combination studies using both reporter gene and cAMP accumulation assays, it was observed that this compound could enhance the basal signaling responses initiated by OEA. nih.gov Specifically, the addition of this compound increased the baseline levels of luciferase and cAMP activity stimulated by OEA. nih.gov Crucially, this enhancement of the basal signal occurred without altering the potency (EC50) of OEA. nih.gov
Conversely, similar effects were noted when OEA was added to this compound. nih.gov OEA increased the basal luciferase and cAMP levels induced by this compound alone, again with no change to the potency of this compound. nih.gov The absence of a shift in the potency of either compound in the presence of the other suggests that this compound and OEA may bind to the same site, or that their respective binding domains on the GPR119 receptor overlap. nih.gov This hypothesis is further supported by mutational mapping studies, which have indicated that the mutational maps for this compound and OEA are similar. utrgv.edu
Both this compound and OEA function as agonists at the GPR119 receptor, and their activation leads to downstream signaling cascades, including the accumulation of intracellular cyclic AMP (cAMP) and the secretion of glucagon-like peptide-1 (GLP-1). nih.govnih.govmdpi.com Despite their structural differences—this compound being a synthetic small molecule and OEA a lipid derivative—their interaction at the receptor site points to a shared mechanism of GPR119 activation. nih.govresearchgate.net
The following table summarizes the findings from in vitro assays examining the co-agonist behavior of this compound and Oleoylethanolamide (OEA) on the GPR119 receptor.
Table 1: Co-Agonist Effects of this compound and OEA on GPR119 Activity
| Primary Agonist | Co-Applied Compound | Assay Type | Observed Effect on Basal Signal | Effect on Primary Agonist Potency (EC50) |
|---|---|---|---|---|
| Oleoylethanolamide (OEA) | This compound | Reporter Gene (Luciferase) | Increased | No change |
| Oleoylethanolamide (OEA) | This compound | cAMP Accumulation | Increased | No change |
| This compound | Oleoylethanolamide (OEA) | Reporter Gene (Luciferase) | Increased | No change |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Oleoylethanolamide (OEA) |
| cyclic AMP (cAMP) |
Preclinical Investigations of Ar 231453 Efficacy
In Vitro Pharmacological Characterization
The in vitro effects of AR 231453 have been assessed in pancreatic cell lines, isolated rodent islets, and enteroendocrine cell models to characterize its mechanism of action at the cellular level.
In pancreatic beta-cell models, this compound has demonstrated a direct insulinotropic effect. Studies using the HIT-T15 cell line showed that this compound significantly enhances insulin (B600854) release with a reported half-maximal effective concentration (EC₅₀) of 3.5 nM. medchemexpress.comresearchgate.net The activity of the compound is dependent on the presence of its target receptor, GPR119. This was confirmed in studies using RIN-5F cells; this compound stimulated insulin release in RIN-5F cells engineered to express human GPR119, but not in control RIN-5F cells that lack the receptor. researchgate.net These findings indicate that the insulin-releasing action of this compound is mediated specifically through GPR119. researchgate.net
| Cell Line | Measured Effect | EC₅₀ Value |
| HIT-T15 | Insulin Release | 3.5 nM |
| RIN-5F/hGPR119 | Insulin Release | Stimulated |
| RIN-5F/vector | Insulin Release | No Effect |
Investigations using isolated rodent pancreatic islets have shown that the insulinotropic effect of this compound is glucose-dependent. In isolated rat islets, the compound enhanced insulin release in the presence of high glucose (15 mM) but had no effect at low glucose concentrations (5 mM). researchgate.net Similarly, this compound stimulated insulin release in isolated mouse islets at glucose concentrations ranging from 8 to 17 mM. medchemexpress.comresearchgate.net This glucose-dependent activity is a key characteristic, suggesting a lower risk of hypoglycemia compared to agents that stimulate insulin secretion irrespective of glucose levels. researchgate.net
GPR119 activation is also known to stimulate the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from intestinal L-cells. In the GLUTag enteroendocrine cell line, a well-established model for intestinal L-cells, this compound was found to stimulate cAMP accumulation and GLP-1 release. oup.comglucagon.com One study reported that this compound stimulated GLP-1 release from GLUTag cells in a dose-dependent manner, with an EC₅₀ of 56 nM in the presence of 15 mM glucose. nih.gov Interestingly, further investigation showed that this effect could occur independently of glucose concentrations. nih.gov
Reporter gene assays are commonly used to quantify the activation of a specific receptor by a ligand. In various assay formats using cell lines such as HEK293 and CHO that were engineered to express human GPR119, this compound demonstrated potent agonist activity. The reported EC₅₀ values vary depending on the specific assay conditions and cell line used, but consistently show high potency in the nanomolar range. For instance, one study using a luciferase reporter gene assay in HEK293 cells expressing human GPR119 reported an EC₅₀ value of 1.05 ± 0.11 nM. nih.gov Another study assessing cAMP production in CHO cells reported an EC₅₀ of 3 nM. medchemexpress.com These assays confirm that this compound is a potent activator of the GPR119 receptor.
| Cell Line | Assay Type | Measured Effect | EC₅₀ Value |
| HEK293-hGPR119 | Luciferase Reporter Gene Assay | Receptor Activation | 1.05 ± 0.11 nM |
| HEK293 | Luciferase Reporter Gene Assay | Receptor Activation | 4.78 nM |
| CHO | cAMP Production Assay | Receptor Activation | 3 nM |
In Vivo Studies on Glucose Homeostasis and Glycemic Control
The efficacy of this compound has been evaluated in vivo using diabetic animal models to determine its effects on blood glucose regulation and insulin sensitivity.
In vivo studies have demonstrated that this compound improves glucose homeostasis. The compound was shown to enhance glucose-dependent insulin release in wild-type mice and improve oral glucose tolerance. researchgate.net This therapeutic effect was also observed in diabetic KK/A(y) mice, a model for type 2 diabetes. The action of this compound was confirmed to be GPR119-dependent, as it failed to improve glucose tolerance in mice genetically deficient in the GPR119 receptor. Further research in diabetic mouse models has shown that this compound can stimulate beta-cell replication and improve the function of transplanted islets. nih.gov In a study involving diabetic mice with islet grafts, treatment with this compound resulted in a significantly higher percentage of replicating beta-cells within the grafts (21.5% ± 6.9%) compared to vehicle-treated mice (5.6% ± 3.7%). nih.gov This led to a faster return to normoglycemia in the treated group. nih.gov
Modulation of Oral Glucose Tolerance
Preclinical studies have demonstrated that this compound, a potent and selective GPR119 agonist, significantly improves glycemic control in murine models. utrgv.edu When administered orally, this compound markedly enhances oral glucose tolerance in a dose-dependent manner. medchemexpress.com Research in wild-type mice showed that the compound produced a rapid and robust reduction in glycemic excursion following an oral glucose challenge. glucagon.com The efficacy of this compound in improving glucose tolerance has been shown to be comparable to that of maximally effective doses of the sulfonylurea, glyburide. medchemexpress.com
The mechanism behind this improved glucose tolerance is linked to the stimulation of incretin release. tandfonline.com Studies revealed that this compound significantly reduced glucose excursions after oral glucose loading in wild-type mice and in mice lacking the glucose-dependent insulinotropic polypeptide (GIP) receptor. tandfonline.com However, this beneficial effect on glucose tolerance was absent in mice with a knockout of the glucagon-like peptide-1 (GLP-1) receptor or in mice with dual incretin receptor knockout. tandfonline.com Furthermore, oral administration of this compound did not control glucose excursions when glucose was administered via intraperitoneal injection, bypassing the gut. tandfonline.com This indicates that the pharmacological effects of the GPR119 agonist on glucose homeostasis are primarily mediated through the stimulation of GLP-1 secretion from the gastrointestinal tract. tandfonline.comtandfonline.com
| Genotype | Treatment | Outcome on Glucose Excursion | Inference |
|---|---|---|---|
| Wild-Type (WT) | This compound | Significantly Reduced | Improves glucose tolerance. glucagon.comtandfonline.com |
| GIP Receptor Knockout | This compound | Significantly Reduced | Effect is not dependent on the GIP receptor. tandfonline.com |
| GLP-1 Receptor Knockout | This compound | No significant reduction | Effect is dependent on the GLP-1 receptor. tandfonline.com |
| Dual Incretin Receptor Knockout | This compound | No significant reduction | Confirms dependency on incretin pathways. tandfonline.com |
Influence on Circulating Hormone Levels (Insulin, Incretins, Glucagon)
The glucoregulatory effects of this compound are closely tied to its ability to modulate key metabolic hormones. The compound acts as a potent secretagogue, influencing the release of insulin and incretins in a glucose-dependent context. medchemexpress.comresearchgate.net
Insulin
In vitro, this compound potently stimulates cAMP accumulation and enhances insulin release from pancreatic β-cell lines (HIT-T15) and isolated mouse islets. utrgv.edumedchemexpress.com This insulinotropic effect is glucose-dependent, with stimulation observed at elevated glucose concentrations. medchemexpress.com In vivo studies confirm these findings, showing that oral administration of this compound leads to a significant increase in plasma insulin levels following a glucose challenge in mice. glucagon.comresearchgate.net Interestingly, this effect appears to be indirect and mediated by incretins, as the compound also increased plasma insulin in mice where GPR119 was specifically deleted from β-cells (Gpr119βcell-/-). tandfonline.comtandfonline.com This suggests that the primary pharmacological effect of this compound on insulin secretion is not due to direct action on GPR119 expressed in β-cells but rather secondary to its stimulation of incretin release. tandfonline.com
Incretins
The influence of this compound on glucagon, a counter-regulatory hormone to insulin, has also been investigated. In studies using perifused mouse islets, this compound did not directly regulate glucagon secretion. glucagon.com In vivo experiments in mice also showed that glucagon levels were not significantly different after either oral or intraperitoneal glucose administration, suggesting a minimal direct impact of the GPR119 agonist on pancreatic α-cell secretion under these conditions. glucagon.comdiabetesjournals.org
| Hormone | Effect | Key Findings |
|---|---|---|
| Insulin | Increased (Glucose-dependent) | Stimulates release from β-cells in vitro and increases plasma levels in vivo. medchemexpress.comglucagon.com The in vivo effect is independent of β-cell GPR119, pointing to an incretin-mediated mechanism. tandfonline.com |
| GLP-1 (Incretin) | Increased | Significantly elevates plasma GLP-1 levels. glucagon.comnih.gov This effect is central to its glucose-lowering action. tandfonline.com |
| GIP (Incretin) | No Change | Studies showed no significant increase in plasma GIP levels. glucagon.com |
| Glucagon | No Direct Change | No direct stimulation of glucagon secretion was observed in isolated islets. glucagon.com |
Structural Insights into Gpr119 Ar 231453 Interactions
Ligand Binding Site Characterization
Characterization of the ligand binding site of GPR119, particularly concerning its interaction with AR 231453, has been crucial for understanding its agonistic activity.
Molecular docking and modeling studies have revealed that this compound binds within a "vertical pocket" in the GPR119 receptor utrgv.edunih.govbiorxiv.orgnih.gov. This binding pocket extends from the center of the receptor towards extracellular loop-2b (ECL-2b) nih.govnih.gov. The primary mode of interaction between this compound and GPR119 is largely hydrophobic biorxiv.org.
Specific structural features of this compound contribute to its binding affinity and mode. The isopropyl-oxadiazole moiety of the compound is observed to penetrate deep into the receptor's binding core, while its 2-fluoro-4-methanesulfonyl-phenyl tail is oriented towards the extracellular loop 2 (ECL2) biorxiv.org. Molecular docking simulations have identified key residues involved in the interaction, including Arg81, Phe157, and Arg262 oatext.com. The nitrogen atom within the pyrimidine (B1678525) ring of AR 2314453 forms a hydrogen bond with the guanidyl group of Arg81 oatext.com. Furthermore, the benzene (B151609) ring of Phe157 engages in a pi-pi interaction with the pyrimidine ring, and the oxadiazole group of this compound interacts with the guanidyl group of Arg262 via a cation-pi interaction oatext.com.
While a crystal structure for GPR119 remains elusive, homology modeling and Rosetta-based receptor modeling, utilizing composite templates from various X-ray structures, have been instrumental in these studies utrgv.edunih.govnih.govcore.ac.uk. A "SO2 up" binding pose, where the sulfonyl group of this compound points towards the extracellular region, is the predominantly observed binding mode, although an "SO2 down" pose is also energetically permissible utrgv.edu. Recent cryo-electron microscopy (cryo-EM) structures of GPR119 bound to this compound have corroborated this vertical binding pose, aligning with previous mutagenesis and pharmacological analyses biorxiv.org. Comparative structural analyses indicate that this compound shares a similar binding mode in the orthosteric site with other GPR119 agonists such as APD597 and MBX-2982, suggesting a conserved mechanism of interaction nih.gov.
The key interacting residues and their types of interactions are summarized in Table 1.
Table 1: Key Interacting Residues of GPR119 with this compound
| GPR119 Residue | Interaction Type with this compound | Description |
| Arg81 | Hydrogen bond | Forms a hydrogen bond with the nitrogen atom in the pyrimidine ring of this compound. oatext.com |
| Phe157 | Pi-pi interaction | Interacts with the pyrimidine ring of this compound. oatext.com |
| Arg262 | Cation-pi interaction | Interacts with the oxadiazole group of this compound. oatext.com |
Mutational mapping studies have been performed to identify critical GPR119 residues necessary for its activation by agonists like this compound and oleoylethanolamide (OEA) utrgv.edunih.govnih.govresearchgate.net. These studies have revealed a striking similarity in the mutational maps for both this compound and OEA utrgv.edunih.govnih.govresearchgate.net. Notably, residues located within extracellular loop-2b (ECL-2b) have been consistently identified as crucial for GPR119 activity utrgv.edunih.govnih.govresearchgate.net.
Further analysis has highlighted the importance of key residues within the main ligand binding pocket, including the highly conserved TrpVI:13, which is implicated as a "micro-switch" in the general 7TM activation mechanism of G protein-coupled receptors (GPCRs) nih.gov. Uniquely, GPR119 possesses a Tryptophan (Trp) residue at position VII:06, which plays a role in agonist binding nih.gov. Mutagenesis experiments, such as S228^6.38W and R225^6.35D, have shown to impair the activity of other GPR119 modulators while having minimal impact on this compound's agonist activity, reinforcing the notion that this compound binds to the orthosteric pocket biorxiv.org.
Constitutive Activity of GPR119 and this compound Effects
GPR119 exhibits a notable degree of constitutive (ligand-independent) activity, primarily signaling through the Gαs pathway nih.govnih.govcore.ac.ukresearchgate.netresearchgate.netkuleuven.be. This intrinsic activity is evidenced by increased cyclic adenosine (B11128) monophosphate (cAMP) accumulation upon heightened cell surface expression of GPR119, even in the absence of an agonist nih.govnih.gov. Synthetic inverse agonists have been shown to effectively inhibit this constitutive signaling nih.govnih.govresearchgate.net. Quantitatively, the constitutive activity of GPR119 has been reported to be approximately 37 ± 0.8% of the maximal efficacy (Emax) achieved with the prototype synthetic agonist this compound nih.gov.
Interestingly, the mutational maps for residues influencing constitutive signaling bear a surprising resemblance to those involved in agonist-induced activation, albeit with distinct differences nih.govnih.govresearchgate.net. Nearly all residues within extracellular loop-2b (ECL-2b) have been found to be important for maintaining this constitutive activity nih.govnih.govresearchgate.net. Furthermore, specific alanine (B10760859) substitutions at three positions within the main ligand binding pocket, including TrpVI:13 and two Arginine residues, completely abolished the constitutive activity of GPR119 nih.gov.
This compound is recognized as a potent and selective GPR119 agonist, demonstrating an EC50 of 0.68 nM abcam.com or 4.7 nM medchemexpress.com for stimulating cAMP accumulation, with maximal efficacy comparable to forskolin (B1673556) medchemexpress.com. It significantly enhances insulin (B600854) release in HIT-T15 cells (EC50 of 3.5 nM) and in isolated mouse islets across various glucose concentrations abcam.commedchemexpress.com. The agonistic effects of this compound are strictly dependent on GPR119, as its activity is diminished or completely absent in GPR119-deficient systems utrgv.edumdpi.com.
This compound demonstrates broad signaling capabilities across different G protein-mediated pathways, including Gαs, Gαq, and Gαi, as well as β-arrestin recruitment kuleuven.be. While it acts as a full agonist in most of these pathways (excluding NFAT, where no ligand-modulation was observed), its potency (EC50) varies by less than 16-fold (ranging from 6 nM to 95 nM) across these pathways kuleuven.be. This indicates a less biased signaling profile for this compound compared to endogenous ligands like OEA kuleuven.be.
The constitutive activity of GPR119 can also be influenced by endogenous lipids. For instance, inhibition of 2-monoacylglycerol (2-MAG)-lipase has been shown to double the constitutive activity, suggesting that endogenous lipids contribute to the apparent basal activity of the receptor kuleuven.be. Beyond its direct agonistic effects, this compound has also been observed to act as a positive allosteric modulator of OEA, thereby increasing OEA's potency kuleuven.be.
The potency of this compound in various assays is presented in Table 2.
Table 2: Potency of this compound in GPR119 Activation Assays
| Assay Type | EC50 (nM) | Reference |
| cAMP accumulation | 0.68 | abcam.com |
| cAMP accumulation | 4.7 | medchemexpress.com |
| Insulin release (HIT-T15 cells) | 3.5 | medchemexpress.com |
| Various signaling pathways | 6-95 | kuleuven.be |
Mechanistic Elucidation from Genetic Models and Receptor Deficiency Studies
GPR119-Deficient Systems and AR 231453 Activity
Research has consistently demonstrated that the pharmacological activity of this compound is entirely dependent on the presence of a functional GPR119 receptor. In GPR119-deficient systems, this compound exhibits no discernible activity utrgv.eduoup.com. Specifically, studies in GPR119-deficient mice have shown that this compound fails to enhance glucose-stimulated insulin (B600854) release from isolated islets and does not improve oral glucose tolerance, unlike its effects in wild-type mice oup.com.
Furthermore, the ability of this compound to stimulate the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), is completely abolished in GPR119-deficient mice nih.govbioscientifica.com. This highlights the critical role of GPR119 in mediating the incretinotropic effects of this compound. Beyond its effects on insulin and incretin secretion, this compound also influences gastric emptying in a GPR119-dependent manner, with this effect being absent in GPR119 knockout mice oup.comnih.gov. These findings collectively underscore that this compound's improvements in glycemic control in both normal and diabetic mouse models are contingent upon an intact GPR119 signaling pathway utrgv.edunih.gov.
Role of Incretin Receptors in this compound's Glucoregulatory Actions
Studies in GLP-1 receptor knockout (Glp1r−/−) mice have provided critical insights into the dependence of this compound's glucose-lowering effects on GLP-1 receptor signaling. This compound significantly reduces glucose excursions after oral glucose loading in wild-type and GIP receptor knockout mice, but this effect is absent in GLP-1 receptor knockout mice oup.comtandfonline.comtandfonline.com. Despite its ability to increase levels of GLP-1, GIP, and insulin, this compound fails to lower glucose in Glp1r−/− mice oup.comoup.com. This indicates that the GLP-1 receptor plays a significant and perhaps indispensable role in mediating the glucose-lowering effects of this compound in vivo researchgate.netresearchgate.net.
However, a crucial finding in DIRKO mice is that this compound continues to significantly increase plasma insulin levels in a glucose-dependent manner, even in the absence of both incretin receptors oup.comnih.gov. This indicates a direct insulinotropic effect of GPR119 activation on pancreatic β-cells that is independent of incretin receptor signaling oup.comnih.gov. The failure of this compound to lower glycemic excursion in DIRKO mice, despite increased insulin levels, can be attributed to the absence of direct incretin action and, in some instances, increased plasma levels of glucagon (B607659) observed in these experiments oup.comnih.gov. Interestingly, DIRKO mice treated with glucagon receptor antisense oligonucleotides (ASOs) showed improved oral glucose tolerance and increased plasma insulin levels with this compound, suggesting compensatory mechanisms involving other insulinotropic receptors, including GPR119 itself, can contribute to maintaining an incretin response to enteral glucose administration despite the loss of classical incretin receptors glucagon.comnih.gov.
Summary of this compound Activity in Genetic Models
The following table summarizes the key research findings regarding this compound activity in various genetic knockout models:
| Genetic Model | Glucose Excursion Reduction (Oral Glucose) | Plasma Insulin Levels | GLP-1 Release | GIP Release | Gastric Emptying Inhibition |
| Wild-Type (WT) Mice | Significant oup.comtandfonline.comtandfonline.com | Increased oup.comoup.comnih.gov | Increased nih.govoup.com | Increased nih.govoup.com | Inhibited oup.comnih.gov |
| GPR119 Knockout Mice | No effect utrgv.eduoup.com | No effect oup.com | Absent nih.govbioscientifica.com | Absent nih.govbioscientifica.com | No effect oup.comnih.gov |
| GLP-1 Receptor Knockout (Glp1r−/−) Mice | No effect oup.comtandfonline.comtandfonline.com | Increased oup.comoup.com | Increased oup.comoup.com | Increased oup.comoup.com | Inhibited oup.comnih.gov |
| GIP Receptor Knockout (Gipr−/−) Mice | Significant oup.comtandfonline.comtandfonline.com | Increased oup.comoup.com | Increased oup.comoup.com | Increased oup.comoup.com | Inhibited oup.comnih.gov |
| Dual Incretin Receptor Knockout (DIRKO) Mice | No effect oup.comtandfonline.comtandfonline.com | Increased oup.comnih.gov | Increased oup.comnih.gov | Increased oup.comnih.gov | Inhibited oup.comnih.gov |
Broader Physiological Effects of Ar 231453
Gastrointestinal Motility Regulation
AR 231453 significantly influences gastrointestinal motility, particularly by modulating gastric emptying and transit through the colon and upper gastrointestinal tract. These effects are mediated via GPR119 activation and involve complex interactions with various gut peptides. nih.govnih.govnih.govnih.gov
Inhibition of Gastric Emptying
Studies have demonstrated that this compound significantly reduces gastric emptying in wild-type (WT) mice. nih.govnih.gov This inhibitory effect is strictly dependent on the GPR119 receptor, as it is not observed in GPR119 knockout (GPR119−/−) mice. nih.govnih.gov
Further research has clarified that the inhibition of gastric emptying by this compound operates independently of several key incretin (B1656795) receptors, including the GLP-1 receptor (GLP-1R), GLP-2 receptor (GLP-2R), and Y2 receptor (Y2R). nih.govnih.govresearchgate.net This was evidenced by the sustained inhibitory effect of this compound on gastric emptying in Glp1r−/−, DIRKO (dual incretin receptor knockout), and Glp2r−/− mice. nih.govnih.gov Although GPR119 activation leads to increased plasma PYY levels, co-administration of a Y2R antagonist did not diminish the inhibitory effects of this compound on gastric emptying, suggesting that the mechanism is not solely dependent on Y2R signaling. nih.gov The precise mediators and mechanisms linking GPR119 activation to the control of gut motility are complex, as multiple gut peptides, such as GLP-1, GLP-2, oxyntomodulin, and PYY, are downstream targets of GPR119. nih.gov
Table 1: Effects of this compound on Gastric Emptying in Mouse Models
| Mouse Model | This compound Effect on Gastric Emptying | GPR119 Dependence | Incretin/Y2R Dependence | Source |
| Wild-Type (WT) | Significantly reduced | Yes | Independent | nih.govnih.gov |
| GPR119−/− | No effect | Yes | N/A | nih.govnih.gov |
| Glp1r−/− | Inhibited | Yes | Independent | nih.govnih.gov |
| DIRKO | Inhibited | Yes | Independent | nih.govnih.gov |
| Glp2r−/− | Inhibited | Yes | Independent | nih.govnih.gov |
Effects on Colonic and Upper-Gastrointestinal Transit
GPR119 agonism, as demonstrated with synthetic GPR119 agonists including this compound and AR440006, has been shown to modulate colonic and upper-gastrointestinal transit. nih.govnih.govoup.com Specifically, GPR119 agonists have been observed to slow transit in wild-type (WT) colons in vitro. nih.govnih.gov This effect on colonic motility was found to be dependent on peptide YY (PYY) and glucose. nih.govnih.govoup.com These data suggest that activation of GPR119, whether by luminal or blood-borne stimuli, can stimulate L-cell PYY release, leading to paracrine consequences and slower gastrointestinal motility. nih.govnih.gov
Interplay with Endocannabinoid System Signaling Pathways
This compound functions as an agonist for GPR119, a receptor that has been suggested as a novel cannabinoid receptor. wikipedia.org GPR119 is known to be activated by various endogenous and exogenous ligands, including endocannabinoid-like lipid metabolites. nih.govd-nb.infopsu.eduresearchgate.net These endogenous ligands include N-oleoylethanolamine (OEA), 2-oleoylglycerol (2-OG), lysophosphatidylcholine (B164491) (LPC), and N-oleoyldopamine (OLDA). nih.govd-nb.infopsu.edu Notably, these compounds are monounsaturated analogs of endogenous ligands of classical cannabinoid receptors (CB1), such as anandamide (B1667382) (AEA) and 2-arachidonoyl glycerol (B35011) (2-AG). nih.gov
While this compound activates GPR119, it is important to note its high selectivity for GPR119, with no activity observed at other tested G protein-coupled receptors. medchemexpress.com Studies have explored the allosteric interactions between this compound and endogenous GPR119 ligands like OEA. It has been observed that this compound can increase basal luciferase and cAMP responses elicited by OEA without affecting OEA's potency, suggesting distinct or cooperative binding mechanisms on GPR119. plos.org The activation of GPR119 by this compound consistently leads to an increase in intracellular cyclic AMP (cAMP) accumulation, a key signaling event downstream of GPR119 activation. medchemexpress.comnih.gov
Challenges and Considerations for Translational Research with Gpr119 Agonists
Variability in Efficacy Across Species and Models
Research into GPR119 agonists, including AR 231453, has revealed inconsistencies in efficacy across different species and various in vitro and in vivo models. For example, this compound has been shown to increase plasma levels of glucagon-like peptide-1 (GLP-1) and insulin (B600854), and improve glucose tolerance in both wild-type (WT) and Gpr119βcell−/− mice. This suggests that the pharmacological effects of this compound are independent of GPR119 expression in β-cells. tandfonline.comdiabetesjournals.orgtandfonline.com However, some studies have indicated that this compound did not directly enhance insulin secretion from perifused islets, suggesting that direct β-cell effects may not be as prominent as indirect mechanisms. diabetesjournals.orgnih.gov
The sequence of GPR119 can differ between rodents and humans, which may contribute to the difficulties in translating in vivo findings from rodent models to human clinical trials. researchgate.net This interspecies variability can significantly influence the performance of a GPR119 agonist in preclinical models compared to its clinical outcomes.
Discrepancies Between Preclinical and Clinical Observations for GPR119 Agonists
A significant obstacle in the development of GPR119 agonists has been the disparity between encouraging preclinical results and frequently disappointing clinical observations. tandfonline.comnih.govbusinesswire.com While preclinical studies, including those involving this compound, have demonstrated beneficial effects on glycemic control, such as improved glucose tolerance and enhanced incretin (B1656795) release, these robust effects have not consistently translated into substantial glucose-lowering in human clinical trials. tandfonline.comnih.gov
One contributing factor to this discrepancy is that the hypoglycemic effects of some synthetic GPR119 agonists, including this compound, are largely indirect. These effects are primarily mediated through the stimulation of incretin hormones like GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) from the gastrointestinal tract. tandfonline.comtandfonline.com Oral administration of this compound, but not intravenous administration, increased glucose-dependent GLP-1 levels, supporting the notion that GPR119 activation stimulates incretin release. tandfonline.comtandfonline.com This reliance on incretin secretion, rather than direct and potent hypoglycemic effects, may contribute to the observed modest clinical efficacy. tandfonline.comtandfonline.com
Furthermore, some GPR119 agonists have exhibited a reduction in effect after repeated administration in clinical trials, or have shown insufficient efficacy. e-dmj.orgbusinesswire.combmj.com There have also been suggestions of potential ethnic differences in efficacy, with some agonists demonstrating less efficacy in Western populations compared to Asian populations. businesswire.com
Modest Hypoglycemic Effects in Specific Contexts
Indirect Mechanism of Action : As previously mentioned, the primary mechanism involves indirect effects mediated by GLP-1 and GIP secretion. tandfonline.comtandfonline.com While this compound improves glucose tolerance and increases GLP-1 and insulin levels, its ability to lower glucose can be compromised in the absence of functional GLP-1 receptors. tandfonline.com
Glucagon (B607659) Secretion : GPR119 agonists have been observed to increase glucagon secretion, particularly during low glucose perfusion in vitro or during hypoglycemia in vivo. tandfonline.comnih.gov While this effect might be beneficial in preventing hypoglycemia, it could also counteract the desired glucose-lowering effect in certain glycemic states. tandfonline.comnih.gov
The generally modest hypoglycemic effects of GPR119 agonists, including this compound, in clinical settings have led to a re-evaluation of their potential as monotherapy for T2D, with some researchers suggesting their future may lie in combination therapies. nih.gov
Advanced Methodological Approaches in Ar 231453 Research
High-Throughput Screening Methodologies for GPR119 Modulators
High-throughput screening (HTS) methodologies are crucial for identifying and characterizing GPR119 modulators, including agonists like AR 231453. These assays are designed to rapidly evaluate large libraries of compounds for their ability to activate or modulate GPR119 signaling. A common approach involves the use of reporter gene assays and cyclic adenosine (B11128) monophosphate (cAMP) accumulation assays in cell lines stably transfected with human GPR119 researchgate.netnih.gov.
In such HTS platforms, this compound serves as a reference agonist, allowing for the determination of its potency and efficacy in stimulating GPR119-mediated signaling. For instance, this compound has been reported to stimulate luciferase expression in HEK293-hGPR119 cells with an EC₅₀ value of 1.05 ± 0.11 nM in reporter gene assays nih.gov. Furthermore, it potently stimulates cAMP accumulation with an EC₅₀ of 4.7 nM, demonstrating a maximal efficacy comparable to that of forskolin (B1673556) medchemexpress.com. These HTS approaches can simultaneously screen for both GPR119 agonists and potential allosteric modulators, providing a comprehensive view of compound activity researchgate.netnih.gov.
Table 1: Agonist Activity of this compound in GPR119 Assays
| Assay Type | EC₅₀ (nM) | Efficacy (Relative to Forskolin) | Reference |
| Reporter Gene Assay | 1.05 ± 0.11 | Not specified | nih.gov |
| cAMP Accumulation | 4.7 | Similar maximal efficacy | medchemexpress.com |
| Insulin (B600854) Release (HIT-T15 cells) | 3.5 | Not specified | medchemexpress.com |
Structural Biology Techniques
Structural biology techniques are indispensable for understanding the molecular details of GPR119 activation by this compound. These methods provide high-resolution insights into the receptor's conformation and the precise binding interactions with its ligands. The elucidation of the GPR119 structure, particularly in complex with agonists like this compound, is critical for rational drug design and understanding receptor activation mechanisms tandfonline.comutrgv.edu.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of challenging membrane proteins, including G protein-coupled receptors (GPCRs) like GPR119, in complex with their ligands and downstream signaling partners. Recent advancements have enabled the determination of Cryo-EM structures of the human GPR119-Gs signaling complex bound to this compound tandfonline.comresearchgate.netpdbj.orgrcsb.orgtandfonline.com.
These structures, obtained at resolutions such as 2.87 Å (PDB ID: 7WCN), provide critical insights into the binding mode of this compound and the conformational changes induced upon receptor activation researchgate.netrcsb.org. Key findings from these Cryo-EM studies include the observation of a one-amino acid shift in the conserved proline residue of transmembrane helix 5 (TM5) of GPR119. This shift results in an outward bulge, creating a hydrophobic cavity between TM4 and TM5 that accommodates the ligand researchgate.netpdbj.orgrcsb.org. Additionally, these structures have revealed a salt bridge between the intracellular loop 1 (ICL1) of GPR119 and the Gβs subunit, highlighting an important interaction for GPR119-mediated signaling researchgate.netpdbj.orgrcsb.org. These structural details illustrate the conserved binding mode of chemically diverse agonists and offer insights into the conformational changes necessary for receptor activation and G protein coupling researchgate.netrcsb.org.
Table 2: Key Structural Data from Cryo-EM of GPR119-AR 231453 Complex
| Parameter | Value | Reference |
| PDB ID | 7WCN | rcsb.org |
| Resolution | 2.87 Å | rcsb.org |
| Key Conformational Change | One-amino acid shift of Proline in TM5, forming hydrophobic cavity | researchgate.netpdbj.orgrcsb.org |
| Interfacial Interaction | Salt bridge between ICL1 of GPR119 and Gβs | researchgate.netpdbj.orgrcsb.org |
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations play a vital role in complementing experimental structural biology by providing atomic-level insights into the dynamic interactions between this compound and GPR119. These methods are particularly useful for studying ligand binding, conformational flexibility, and the activation pathway of the receptor.
A significant aspect of computational studies involves the parameterization of this compound for molecular mechanics force fields, such as CHARMM utrgv.eduutrgv.edunih.gov. This parameterization is essential for accurately describing the behavior of the molecule in MD simulations. Studies have focused on developing and validating these parameters through comparisons with quantum mechanical calculations utrgv.eduutrgv.edu.
Once parameterized, MD simulations are employed to investigate the dynamic interactions of this compound with GPR119, including its orientation within a lipid bilayer and its binding within the receptor pocket utrgv.edu. Molecular modeling, often utilizing composite template approaches and flexible ligand docking, has been used to characterize the molecular basis for both constitutive and agonist-induced signaling of GPR119 nih.gov. Docking studies have indicated that this compound binds in a vertical pocket within the GPR119 receptor utrgv.edu. These computational approaches, often combined with experimental mutational mapping, provide a deeper understanding of the ligand-receptor recognition and activation mechanisms utrgv.edunih.gov.
Table 3: Computational Approaches in this compound Research
| Method | Application | Key Findings/Purpose | Reference |
| Force Field Parameterization | Development of CHARMM parameters for this compound | Enables accurate MD simulations of this compound-GPR119 interactions | utrgv.eduutrgv.edunih.gov |
| Molecular Dynamics (MD) | Study of this compound orientation in lipid bilayer; ligand-receptor dynamics | Insights into molecular interactions and conformational changes upon binding | utrgv.edunih.gov |
| Molecular Modeling/Docking | Prediction of this compound binding mode; characterization of activation basis | This compound binds in a vertical pocket; understanding of constitutive vs. agonist signaling | utrgv.edunih.gov |
Future Directions and Research Perspectives for Ar 231453 and Gpr119
Elucidation of Comprehensive GPR119-Mediated Pathways
The primary signaling pathway for GPR119 involves coupling to the Gαs protein, which activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govnih.govresearchgate.net This rise in cAMP is central to the receptor's effects on glucose homeostasis. In pancreatic β-cells, elevated cAMP potentiates glucose-stimulated insulin (B600854) secretion (GSIS). nih.gov In intestinal enteroendocrine L-cells, it triggers the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). researchgate.netresearchgate.net
However, research indicates that the therapeutic effects of GPR119 agonists, such as AR 231453, are predominantly indirect and mediated by GLP-1 secretion. tandfonline.com Studies have shown that the oral administration of this compound improves glucose tolerance and increases plasma insulin and GLP-1 levels, but these effects are absent in GLP-1 receptor knockout mice. tandfonline.comdiabetesjournals.org Furthermore, the direct insulinotropic effect on pancreatic β-cells appears to be dispensable for the glucose-lowering action of these agonists in murine models. tandfonline.comdiabetesjournals.org Interestingly, GPR119-mediated GLP-1 secretion from intestinal L-cells has been shown to be glucose-independent, unlike the glucose-dependent action in pancreatic β-cells. nih.gov
Future research must focus on delineating signaling pathways beyond the canonical Gαs-cAMP axis. The potential for G protein-independent signaling, possibly involving β-arrestins, needs thorough investigation. researchgate.net Understanding these pleiotropic signaling properties is crucial for developing agonists that can selectively activate the most therapeutically relevant pathways. nih.govnih.gov Cryo-electron microscopy (cryo-EM) structures of the human GPR119-Gs signaling complex bound to agonists like this compound have begun to reveal the molecular details of activation, opening avenues for structure-based drug design and a deeper understanding of receptor function. researchgate.net
Table 1: Key Research Findings on GPR119-Mediated Pathways
| Pathway Component | Finding | Implication for Future Research |
|---|---|---|
| Primary Transduction | GPR119 couples to Gαs, activating adenylate cyclase and increasing intracellular cAMP. nih.govnih.gov | Investigate non-canonical signaling, such as β-arrestin pathways, to understand the full scope of receptor activation. researchgate.net |
| Incretin Release | Agonists like this compound stimulate GLP-1 and GIP secretion from intestinal L-cells. nih.govresearchgate.net This effect is largely responsible for the glucose-lowering action. tandfonline.com | Focus on enhancing the incretin effect as the primary therapeutic mechanism. |
| Insulin Secretion | Potentiates glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells via cAMP. nih.gov However, this direct effect appears non-essential for in vivo glucoregulation. diabetesjournals.org | De-emphasize direct β-cell effects in favor of gut-mediated actions in drug development. |
| Glucose Dependence | GPR119-mediated GLP-1 secretion in the gut is glucose-independent, while insulin secretion from β-cells is glucose-dependent. nih.gov | Explore the therapeutic window and safety profile related to this differential glucose sensitivity. |
Development of Novel GPR119 Modulators and Derivatives
The limitations of early agonists have driven the search for novel GPR119 modulators with improved pharmacological properties. nih.govnih.gov High-throughput screening (HTS) strategies are being employed to identify new chemical scaffolds that may offer better efficacy and fewer side effects. nih.govnih.gov
A significant area of development is the exploration of allosteric modulators. nih.gov Unlike orthosteric agonists that bind to the same site as the endogenous ligand, positive allosteric modulators (PAMs) bind to a different site on the receptor. This can enhance the effect of endogenous ligands like oleoylethanolamide (OEA) and may provide a more nuanced and physiological receptor activation. nih.gov HTS approaches have been specifically designed to detect both agonists and potential allosteric modulators in a single assay. nih.govnih.gov The discovery of PAMs could represent a novel therapeutic strategy, potentially offering greater selectivity and a reduced risk of receptor desensitization and other unwanted effects. nih.govfigshare.com
The development of derivatives of existing compounds like this compound continues, with a focus on improving potency, selectivity, and pharmacokinetic profiles. Computational methods, such as molecular dynamics simulations, are being used to understand the precise interactions between agonists and the GPR119 binding pocket, which can inform the design of next-generation molecules. utrgv.edu
Table 2: Classes of GPR119 Modulators in Development
| Modulator Type | Mechanism of Action | Potential Advantages |
|---|---|---|
| Orthosteric Agonists | Directly activate the receptor by binding to the endogenous ligand site (e.g., this compound). | Well-understood mechanism; proven preclinical efficacy in glucose control. nih.govutrgv.edu |
| Allosteric Modulators (PAMs) | Bind to a distinct site to potentiate the effects of endogenous ligands. nih.gov | Higher selectivity, potential for reduced side effects, and a more physiological modulation of receptor activity. nih.gov |
| Combination Therapies | Co-administration of a GPR119 agonist with other antidiabetic drugs, such as DPP-IV inhibitors. researchgate.net | Synergistic effects; DPP-IV inhibitors extend the half-life of GLP-1, maximizing the benefit of GPR119-mediated secretion. researchgate.net |
Addressing Translational Hurdles in GPR119 Agonist Development
A major challenge in the GPR119 field is the discrepancy between robust positive results in rodent models and the modest efficacy observed in human clinical trials. nih.govresearchgate.net Several factors may contribute to this translational failure.
One significant issue is the species difference in the GPR119 receptor. The amino acid sequence of human GPR119 differs from that of mice (82.1% homology) and rats (73.7% homology), which could lead to variations in ligand binding and receptor activation. tandfonline.com This highlights the need for careful validation of targets in human-based systems early in the drug discovery process.
Furthermore, the reliance of GPR119 agonists on an indirect mechanism via incretin secretion may limit their maximal efficacy compared to direct-acting agents. tandfonline.com The physiological systems that regulate incretin release are complex, and factors in human physiology may dampen the response compared to what is observed in preclinical animal models. Many early-phase clinical trials for various GPR119 agonists have been discontinued (B1498344) due to a lack of robust efficacy. nih.govnih.gov
Future strategies to overcome these hurdles may involve the development of combination therapies. For instance, pairing a GPR119 agonist with a dipeptidyl peptidase-IV (DPP-IV) inhibitor could be a promising approach. researchgate.net GPR119 agonists increase the secretion of GLP-1, while DPP-IV inhibitors prevent its degradation, thereby extending its physiological effects. researchgate.net This synergistic approach could amplify the therapeutic benefit and achieve better glycemic control than either agent alone. Additionally, a more profound understanding of the GPR119 structure and its interaction with different ligands is essential for designing agonists that translate more effectively to the human receptor. tandfonline.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| Oleoylethanolamide (OEA) |
| Glucagon-like peptide-1 (GLP-1) |
Q & A
Q. What is the primary mechanism of action of AR 231453 in glucose-dependent insulin secretion?
this compound acts as a potent and selective agonist of GPR119, a G protein-coupled receptor expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 stimulates cAMP production, which enhances glucose-dependent insulin secretion and glucagon-like peptide-1 (GLP-1) release. Its EC50 for GPR119 activation is 0.68 nM in vitro, making it highly effective in modulating insulinotropic responses .
Q. What experimental models are commonly used to study this compound's effects on β-cell function?
Key models include:
- HEK293 cells transfected with human GPR119 for assessing receptor-specific Ca²⁺ flux and cAMP signaling .
- Primary rodent or human pancreatic islets to evaluate glucose-stimulated insulin secretion (GSIS) .
- In vivo rodent models of type 2 diabetes to study oral efficacy in improving β-cell mass and glycemic control .
Q. What are the critical parameters for evaluating this compound's efficacy in vitro?
- Dose-response curves : Measure Ca²⁺ mobilization (IC50: 4.58–7.07 μM for fatty acid antagonism in competing assays) and cAMP accumulation .
- Proliferation assays : Quantify β-cell replication using markers like Ki-67 or BrdU incorporation .
- Insulin secretion assays : Assess GSIS under low (2.8 mM) vs. high (16.7 mM) glucose conditions to confirm glucose dependency .
Advanced Research Questions
Q. How can discrepancies in reported EC50/IC50 values for this compound be addressed in experimental design?
Variations in potency (e.g., EC50 of 0.68 nM in GPR119-specific assays vs. IC50 of 4–7 μM in fatty acid competition assays) arise from differences in cell lines, assay conditions (e.g., calcium vs. cAMP readouts), and ligand competition dynamics . To mitigate this:
- Standardize cell models (e.g., use stable GPR119-transfected lines).
- Include internal controls (e.g., reference agonists like AS1269574) .
- Validate findings across multiple functional endpoints (Ca²⁺, cAMP, insulin secretion).
Q. What methodological considerations are critical for in vivo studies of this compound?
- Dosing regimen : Optimize oral bioavailability using pharmacokinetic profiling (e.g., 10–30 mg/kg in rodents) .
- Endpoint selection : Combine glycemic metrics (e.g., OGTT) with histopathological analysis of β-cell proliferation (e.g., insulin⁺/Ki-67⁺ cells) .
- Off-target effects : Screen for cross-reactivity with related GPCRs (e.g., GPR40) using antagonists like DC260126 .
Q. How can researchers resolve contradictory data on this compound's role in β-cell survival vs. apoptosis?
While this compound promotes β-cell proliferation, its effects on apoptosis may depend on context (e.g., oxidative stress levels). To clarify:
- Co-administer apoptosis inducers (e.g., palmitate) and measure this compound's protective effects via caspase-3/7 activity assays .
- Compare outcomes in healthy vs. diabetic models to isolate stress-dependent mechanisms .
Q. What strategies improve the solubility and stability of this compound in experimental settings?
Q. How does this compound's structural pharmacology inform the design of next-generation GPR119 agonists?
Key modifications include:
- Sulfonyl group optimization : The 4-(methylsulfonyl)phenyl moiety enhances receptor binding affinity .
- Oxadiazole ring substitution : Adjusting the 1,2,4-oxadiazole group (e.g., AS1269574’s 3-isopropyl substitution) improves metabolic stability .
- Nitro group positioning : The 5-nitro-pyrimidine amine is critical for agonist activity and selectivity .
Q. Methodological Notes
- Data validation : Replicate findings using orthogonal assays (e.g., siRNA-mediated GPR119 knockdown to confirm target specificity) .
- Statistical rigor : Use ANOVA with post-hoc tests for dose-response analyses and power analysis to determine sample sizes .
- Ethical compliance : Adhere to institutional guidelines for in vivo studies, including humane endpoints and randomization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
